Thermodynamic Binding Signature: 3-Deoxy-D-galactose Exhibits 30 kJ/mol Enthalpic Penalty Relative to D-Galactose at L-Arabinose-Binding Protein
Direct head-to-head isothermal titration calorimetry (ITC) analysis at 308 K revealed that 3-deoxy-D-galactose binding to L-arabinose-binding protein (ABP) incurs a substantially unfavorable enthalpy change (∼30 kJ/mol penalty) compared to the native ligand D-galactose. This penalty is comparable in magnitude to those observed for 1-deoxy- and 2-deoxy-D-galactose, confirming that the C3 hydroxyl group is enthalpically indispensable for stable complex formation [1]. Importantly, while the enthalpic penalty is shared across these deoxy analogs, the overall binding affinity of 3-deoxy-D-galactose is lower than that of 2-deoxy-D-galactose due to divergent solvation free energy contributions of the free ligands [1].
| Evidence Dimension | Enthalpy of binding (ΔH) to L-arabinose-binding protein at 308 K |
|---|---|
| Target Compound Data | 3-Deoxy-D-galactose: ΔH penalty ∼30 kJ/mol relative to D-galactose |
| Comparator Or Baseline | D-galactose (native ligand): baseline ΔH; 1-deoxy-D-galactose: ∼30 kJ/mol penalty; 2-deoxy-D-galactose: ∼30 kJ/mol penalty |
| Quantified Difference | ∼30 kJ/mol unfavorable ΔH relative to D-galactose |
| Conditions | Isothermal titration calorimetry; L-arabinose-binding protein (ABP); 308 K; pH/buffer conditions per cited study |
Why This Matters
This quantifies the absolute enthalpic contribution of the C3 hydroxyl group to molecular recognition, enabling users to differentiate between entropically and enthalpically driven binding events in glycobiology and drug design.
- [1] López de Paz JL, et al. Thermodynamics of Binding of d-Galactose and Deoxy Derivatives thereof to the l-Arabinose-binding Protein. J Am Chem Soc. 2004;126(37):11448-11449. View Source
